3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol
Description
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-7-4-5-13-8(7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3 |
InChI Key |
IGUTZTDCCLKNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(C(C)(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Amino Alcohol Formation via Aminoalkylation and Reductive Amination
The synthesis of amino alcohols structurally related to 3-amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol commonly starts from amino alcohol precursors like 2-amino-2-methyl-1-propanol. A key method involves the reaction of amino alcohols with formaldehyde under controlled heating to introduce dimethylamino groups or related substituents on the propanol backbone.
Process Overview : Heating 2-amino-2-methyl-1-propanol with an excess of formaldehyde (minimum molar ratio 1:3 amine to formaldehyde) at temperatures ranging from 90°C to 200°C in an autoclave or sealed reactor produces N,N-dimethylamino alcohols with high selectivity. The reaction can be direct or involve premixing reagents before heating.
| Parameter | Range/Value | Notes |
|---|---|---|
| Amino alcohol | 2-amino-2-methyl-1-propanol | Starting material |
| Formaldehyde molar ratio | ≥ 3:1 (formaldehyde:amine) | Ensures full methylation |
| Temperature | 90°C to 200°C (preferably 110-170°C) | Higher temperature shortens reaction time |
| Time | 1 to 45 hours (typically 1 to 20 h) | Longer time at lower temperature |
| Reactor | Autoclave or sealed vessel | Ensures pressure control |
| Post-reaction processing | Azeotropic distillation with toluene | Removes water by-product |
| Yield | High (varies with conditions) | Selective production of desired isomer |
- Isomerization Control : The presence or absence of formic acid in the reaction mixture influences the isomerization of the dimethylamino alcohols, enabling selective production of positional isomers by adjusting the reaction medium pH.
This method forms the amino alcohol core of the target compound, which can be further functionalized with the 3-methylfuran substituent.
Alkylation and Hydroxyalkylation of 3-Methylfuran
The attachment of the 3-methylfuran moiety to the amino alcohol backbone is typically achieved via alkylation or hydroxyalkylation reactions involving 2-methylfuran derivatives.
Catalytic Alkylation : Solid acid catalysts such as Nafion-212 resin have been demonstrated to efficiently catalyze the alkylation of 2-methylfuran with activated olefins like mesityl oxide, achieving product yields up to 70% under optimized conditions. This approach is relevant for forming carbon-carbon bonds between the furan ring and alkyl chains.
Hydroxyalkylation : Hydroxyalkylation reactions of 2-methylfuran with aldehydes or ketones under acidic conditions yield hydroxyalkylated furans, which are key intermediates for further transformations into amino alcohols bearing furan substituents.
| Catalyst | Substrate Pair | Yield (%) | Reaction Highlights |
|---|---|---|---|
| Nafion-212 resin | 2-methylfuran + mesityl oxide | ~70 | High acid strength, stable catalyst |
| Solid acids (general) | 2-methylfuran + aldehydes/ketones | Variable | Enables hydroxyalkylation for furan functionalization |
- Reaction Conditions : Typically conducted under solvent-free or mild solvent conditions, at moderate temperatures, with controlled acid catalyst loading to optimize selectivity and yield.
Oxidation and Cyclization Approaches to Furan-Containing Intermediates
Oxidative dearomatization and cyclodehydration techniques have been employed to generate furan-containing intermediates that can be transformed into amino alcohol derivatives.
Oxidative Dearomatization : Using oxidants such as N-bromosuccinimide (NBS)/pyridine or m-chloroperbenzoic acid (m-CPBA) on furan-containing ketones produces unsaturated ketones with high yields (up to 87%) and defined stereochemistry.
Cyclodehydration via Paal–Knorr Synthesis : Acid-catalyzed cyclization of unsaturated 1,4-diketones leads to furan ring formation through dehydration steps, facilitating the construction of the furan moiety in the target compound.
| Oxidant | Substrate | Product Yield (%) | Notes |
|---|---|---|---|
| N-bromosuccinimide (NBS)/pyridine | 3-(furan-2-yl)-1,3-diarylpropan-1-one | 77 | Produces (E)-unsaturated ketones |
| m-Chloroperbenzoic acid (m-CPBA) | Same as above | 87 | Produces (Z)-unsaturated ketones |
This strategy is useful for preparing furan intermediates that can be linked to amino alcohol frameworks.
Summary Table of Preparation Methods
| Method Category | Key Reagents/Conditions | Yield/Outcome | Notes |
|---|---|---|---|
| Amino alcohol formation | 2-amino-2-methyl-1-propanol + formaldehyde; 90–200°C; autoclave | High yield of N,N-dimethylamino alcohols | Control of isomerization via formic acid presence |
| Alkylation/hydroxyalkylation | 2-methylfuran + mesityl oxide; Nafion-212 catalyst | Up to 70% yield | Solid acid catalyst with high acid strength |
| Oxidative dearomatization | NBS/pyridine or m-CPBA on furan ketones | 77–87% yield | Produces unsaturated ketones for further cyclization |
| Acid-catalyzed condensation | TFA, amino and keto compounds; high pressure (Q-tube) | Moderate to good yields | Enhances reaction efficiency and selectivity |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amines or alcohols .
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring may also participate in π-π interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness lies in its 3-methylfuran-2-yl group, which distinguishes it from other amino alcohols. Below is a comparison with key analogs:
Key Observations :
- Furan vs. Pyrazole/Phenyl : The furan ring in the target compound (electron-rich, oxygen-containing) contrasts with pyrazole (nitrogen heterocycle) or phenyl (aromatic) groups. This affects electronic properties, solubility, and reactivity. For example, furans are prone to electrophilic substitution, while pyrazoles may participate in coordination chemistry .
- Functional Groups: The amino and hydroxyl groups in the target compound enable hydrogen bonding and salt formation, similar to 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (density: 0.875 g/cm³, flash point: 73.9°C) . However, the larger molar mass (~197 g/mol) suggests higher boiling points compared to simpler analogs.
Physicochemical Properties
Solubility and Polarity
- The 3-methylfuran-2-yl group introduces moderate hydrophobicity, reducing water solubility compared to diols like 1-(furan-2-yl)-2,2-dimethylpropane-1,3-diol (PSA: 53.6 Ų) .
Thermal Stability
- While data for the target compound are unavailable, analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol exhibit a phase transition at 226.6°C . The furan ring’s thermal stability (resistant up to ~150°C) may lower decomposition temperatures compared to purely aliphatic analogs.
Biological Activity
3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol is a compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a furan ring. This molecular arrangement contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been preliminarily studied for its antimicrobial and anti-inflammatory properties, suggesting possible therapeutic applications.
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to arise from its ability to interact with various biomolecules. The presence of the amino and hydroxyl groups allows for hydrogen bonding with enzymes and receptors, potentially modulating biological pathways. Additionally, the furan ring can engage in π–π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown efficacy against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs . The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
Anti-inflammatory Effects
Research has suggested that this compound may also possess anti-inflammatory properties , potentially making it useful in treating conditions characterized by chronic inflammation. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines could be a key mechanism.
Case Studies and Research Findings
Several studies have been conducted to explore the biological effects of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the effectiveness of various derivatives against Staphylococcus aureus. The results indicated that modifications to the furan ring enhanced antimicrobial potency.
- Findings : The compound showed significant inhibition at concentrations as low as 50 µg/mL.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that the compound could reduce the production of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS).
- Results : A reduction in TNF-alpha and IL-6 levels was observed, suggesting potential for therapeutic use in inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-2,2-dimethylpropanol | Lacks furan ring | Less versatile in reactions |
| 2-Methylfuran | Lacks amino and hydroxyl groups | Limited reactivity |
| 3-Amino-2-methylpropanol | Similar backbone but different substitution | Different functional group distribution |
The uniqueness of this compound lies in its combination of functional groups that provide a balance of reactivity and stability. This makes it particularly valuable in both research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
